Dihydrochelerythrine

Descripción general

Descripción

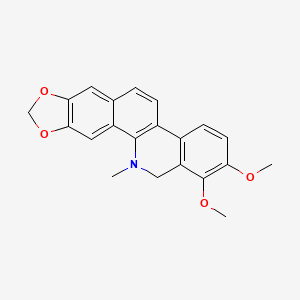

La dihidrochelerythrina es un compuesto natural aislado de la planta Corydalis yanhusuo. Pertenece a la clase de alcaloides benzofenantridínicos y exhibe significativas actividades antifúngicas y antibacterianas . El compuesto tiene una fórmula molecular de C21H19NO4 y un peso molecular de 349.38 g/mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La dihidrochelerythrina se puede sintetizar mediante el acoplamiento intramolecular de Suzuki del derivado de 2-bromo-N-(2-bromobencil)-naftaleno-1-amina a través de un ariloborano generado in situ . Este compuesto se convierte entonces en (±)-6-acetonildihydrochelerythrina, que se puede resolver mediante cromatografía líquida de alta resolución preparativa quiral .

Métodos de Producción Industrial

La producción industrial de dihidrochelerythrina implica la extracción de fuentes naturales, particularmente de la planta Corydalis yanhusuo . El compuesto se aísla y purifica utilizando diversas técnicas cromatográficas para lograr altos niveles de pureza adecuados para la investigación y potenciales aplicaciones terapéuticas .

Análisis De Reacciones Químicas

Tipos de Reacciones

La dihidrochelerythrina experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: Se puede oxidar para formar chelerythrina en condiciones específicas.

Reducción: El compuesto se puede reducir a su forma dihidro correspondiente.

Sustitución: Puede participar en reacciones de sustitución nucleofílica, particularmente en disolventes próticos.

Reactivos y Condiciones Comunes

Oxidación: Catalizada por enzimas P450 como la (S)-canadinasa.

Reducción: Suele implicar el uso de agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones suelen ocurrir en metanol u otros disolventes próticos.

Productos Principales

Oxidación: Chelerythrina.

Reducción: Dihidrochelerythrina.

Sustitución: 6-metoxi-5,6-dihidrochelerythrina y 6-hidroxi-5,6-dihidrochelerythrina.

Aplicaciones Científicas De Investigación

Anticancer Properties

Dihydrochelerythrine exhibits significant anticancer activity, particularly against specific human cancer cell lines. Research indicates that it can induce apoptosis and affect cell cycle distribution in cancer cells.

- Mechanism of Action : this compound has been shown to activate mitochondrial apoptotic pathways, leading to cell death in leukemia cells. In studies involving human promyelocytic leukemia HL-60 cells, this compound induced a dose-dependent decrease in cell viability with an IC50 of 20 µM, suggesting its potential as a therapeutic agent against leukemia .

- G-Quadruplex Stabilization : this compound has demonstrated the ability to stabilize G-quadruplex DNA structures, which are implicated in the regulation of gene expression and cancer progression. It showed binding affinities comparable to its parent compound, chelerythrine .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HL-60 | 20 | Induces apoptosis |

| This compound | A431 | 30 | Tissue-specific inhibition |

| Chelerythrine | HCT116 | 2.6 | Induces apoptosis |

Hepatitis B Virus Inhibition

This compound has been identified as a potent inhibitor of hepatitis B virus (HBV) antigens. Studies show that it inhibits the secretion of HBsAg and HBeAg from HepG2 cells at very low concentrations (IC50 < 0.05 µM), indicating its potential as an antiviral agent .

Pharmacokinetics and Drug Formulation

Research into the pharmacokinetics of this compound suggests that its incorporation into liposomal formulations significantly enhances its bioavailability compared to traditional solutions. A study found that liposomal encapsulation improved the area under the plasma concentration-time curve values for both this compound and chelerythrine, indicating prolonged retention in systemic circulation .

Spectrophotometric Properties

This compound's stability and spectral properties have been studied spectrophotometrically in various solvent systems. It is stable in strongly acidic conditions and exhibits notable shifts in absorbance based on pH levels, which could influence its interaction with biomacromolecules such as proteins and nucleic acids .

Case Study 1: Cytotoxicity Assessment

A comparative study assessed cytotoxic effects between this compound and chelerythrine on HL-60 cells. The results indicated that while both compounds induce apoptosis, this compound is less cytotoxic than chelerythrine but still effective in promoting cell cycle arrest .

Case Study 2: Liposomal Formulations

In a study aimed at enhancing drug delivery systems, this compound was successfully incorporated into liposomes using an emulsion/solvent evaporation method. The resulting formulation exhibited higher entrapment efficiency (78.6%) and improved pharmacokinetic parameters compared to free drug solutions .

Mecanismo De Acción

La dihidrochelerythrina ejerce sus efectos a través de múltiples dianas y vías moleculares:

Actividad Antifúngica: Inhibe la germinación de esporas y el crecimiento micelial en los hongos.

Actividad Antibacteriana: Altera las paredes y membranas celulares bacterianas, lo que lleva a la muerte celular.

Actividad Antitumoral: Induce la apoptosis y la necrosis en las células cancerosas a través de vías que implican NF-κB, β-catenina y STAT3/IL-6.

Comparación Con Compuestos Similares

La dihidrochelerythrina se compara con otros alcaloides benzofenantridínicos como:

Chelerythrina: Similar en estructura pero difiere en su estado de oxidación.

Sanguinarina: Otro alcaloide benzofenantridínico con propiedades antifúngicas y antibacterianas similares.

Berberina: Exhibe propiedades anticancerígenas y altera vías de señalización clave en las células cancerosas.

La dihidrochelerythrina es única debido a sus dianas y vías moleculares específicas, lo que la convierte en un compuesto prometedor para diversas aplicaciones terapéuticas .

Actividad Biológica

Dihydrochelerythrine is a benzophenanthridine alkaloid derived from chelerythrine, primarily found in plants such as Bocconia arborea. This compound has garnered attention for its diverse biological activities, including cytotoxic, anti-inflammatory, and antiparasitic effects. The following sections will detail the biological activity of this compound, supported by research findings and data tables.

Cytotoxicity

This compound exhibits cytotoxic effects against various cancer cell lines. A study evaluated its impact on human promyelocytic leukemia HL-60 cells, where it showed a significant reduction in cell viability at higher concentrations. The IC50 values reported for this compound were:

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 | 20 |

| Hepatocellular carcinoma (HCC) | 8.9 |

| Breast cancer (BT549) | 21.2 |

In comparison, chelerythrine had a lower IC50 of 2.6 µM against HL-60 cells, indicating that this compound is less potent but still effective in inhibiting cancer cell proliferation .

The mechanism underlying the cytotoxic effects of this compound involves the induction of apoptosis through mitochondrial pathways. Both this compound and chelerythrine were found to activate caspases (caspase-3 and caspase-9), leading to programmed cell death. However, this compound did not significantly elevate caspase-8 activity, which is often associated with extrinsic apoptotic pathways .

Anti-inflammatory Properties

This compound also displays anti-inflammatory activity. Studies have indicated that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in mediating inflammatory responses. This property has been linked to its potential therapeutic applications in conditions characterized by excessive inflammation, such as COVID-19 .

Antiparasitic Activity

Research has shown that this compound possesses antiparasitic properties, particularly against phytopathogenic fungi. It demonstrated effective inhibition of fungal growth, suggesting its potential use in agricultural applications to combat plant diseases .

Additional Biological Activities

This compound has been studied for other biological activities, including:

- Antiviral Effects : It may inhibit viral replication through modulation of protein kinase C pathways.

- Antioxidant Activity : It has shown potential in reducing oxidative stress markers.

- Antimicrobial Activity : this compound exhibits antibacterial properties against various pathogens .

Case Studies

- Cytotoxicity in Cancer Cells : A study conducted on various cancer cell lines demonstrated that this compound selectively inhibited the proliferation of liver and breast cancer cells while showing lower toxicity against normal cells. This selectivity highlights its potential as a lead compound in cancer therapy .

- Inflammation Modulation : In a model of acute lung injury induced by lipopolysaccharides, this compound was shown to significantly reduce inflammatory markers and improve lung function, suggesting its efficacy in treating inflammatory diseases .

- Fungal Inhibition : In agricultural research, this compound was tested against several fungal pathogens affecting crops, showing promising results that could lead to its use as a natural fungicide .

Propiedades

IUPAC Name |

1,2-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22/h4-9H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZAZMCIBRHMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C=CC(=C2OC)OC)C3=C1C4=CC5=C(C=C4C=C3)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70218913 | |

| Record name | 12,13-Dihydrochelerythrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6880-91-7 | |

| Record name | Dihydrochelerythrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6880-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12,13-Dihydrochelerythrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006880917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12,13-Dihydrochelerythrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydrochelerythrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Dihydrochelerythrine has a molecular formula of C21H19NO4 and a molecular weight of 349.38 g/mol. []

A: Researchers commonly employ a variety of spectroscopic techniques, including UV, IR, 1H-NMR, 13C-NMR, and mass spectrometry, to characterize this compound. [, , , ]

A: The iminium group of this compound plays a crucial role in its interaction with biological targets. Replacing the methylenedioxy group in Chelerythrine with two methoxy groups, as seen in this compound, leads to a decrease in antimicrobial activity. [] Conversion of the 6-acetonyl group in 6-acetonylthis compound to a 6-(2-hydoxypropyl) group also results in reduced anticancer activity. []

A: Yes, the oxidation state significantly affects the biological activity. This compound demonstrates considerably weaker inhibition of CYP3A4 compared to its oxidized counterpart, Chelerythrine, indicating the importance of the iminium group for this activity. []

A: Encapsulating this compound in liposomes using the emulsion/solvent evaporation method significantly enhances its bioavailability compared to chelerythrine solution. []

A: this compound demonstrates promising anticancer activity against various human cancer cell lines, including liver (HCC), breast (BT549), and glioblastoma (U251 and C6) cells. [, ]

A: Yes, this compound exhibits antifungal activity against phytopathogenic fungi, particularly against Botrytis cinerea, with significant inhibition of mycelial growth and spore germination. [] It also demonstrates protective and curative effects against Erysiphe graminis and B. cinerea in vivo. []

A: Researchers utilize various analytical techniques for the identification and quantification of this compound, including high-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) and mass spectrometry (MS). [, ] Gas chromatography-mass spectrometry (GC-MS) has also been employed for the identification of this compound in plant extracts. []

A: Recent studies have highlighted the instability of this compound and its solvent-dependent conversion to various derivatives, including Chelerythrine and Oxychelerythrine. [] The identification of this compound as a metabolite of Chelerythrine in rats has also been a significant finding. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.